

Application Notes and Protocols for NLRP3 Inflammasome Inhibitors in Mice

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo administration and dosage of various NLRP3 inflammasome inhibitors in mouse models of disease. The following protocols and data are compiled from multiple studies and are intended to serve as a guide for designing and executing experiments involving the pharmacological inhibition of the NLRP3 inflammasome.

Summary of In Vivo Administration and Dosage

The administration and dosage of NLRP3 inhibitors in mice vary depending on the specific compound, the mouse model of disease, and the experimental endpoint. The following table summarizes the administration routes and dosages for several commonly used NLRP3 inhibitors.



Inhibitor	Mouse Model	Route of Administrat ion	Dosage	Frequency	Reference
MCC950	NASH (foz/foz mice)	Oral gavage	Not specified	For 6 weeks	[1]
NT-0249	Acute Peritonitis	Oral	0.1 - 10 mg/kg	Single dose	[2]
NT-0249	Acute Lung Injury	Oral	6 - 30 mg/kg	Single dose	[2]
NT-0249	Cryopyrin- Associated Periodic Syndrome (CAPS)	Not specified	"low and high-dose cohorts"	For 8 days	[3]
BAY 11-7082	Diet-Induced Metabolic Abnormalities	Intraperitonea I (i.p.)	3 mg/kg	Five days/week for 7 weeks	[4]
Glyburide	Acute Pancreatitis (ob/ob mice)	Intraperitonea I (i.p.)	500 mg/kg	Not specified	[5]
Arctigenin (ATG)	Metabolic Dysfunction- Associated Steatohepatiti s (MASH)	Not specified	30 mg/kg/day (low-dose), 120 mg/kg/day (high-dose)	Daily for 8 weeks	[6]

Experimental Protocols Acute Peritonitis Model with NT-0249

This protocol describes the induction of acute peritonitis in mice and the assessment of the efficacy of the NLRP3 inhibitor NT-0249.[2]



Materials:

- Wild-type mice (all male, n=8 per cohort)
- NT-0249
- CP-456,773 (positive control)
- Vehicle
- Lipopolysaccharide (LPS)
- ATP
- · Peritoneal lavage buffer
- ELISA kit for IL-1β and IL-6

Procedure:

- Dose cohorts of mice orally with NT-0249 (0.1, 0.3, 1, 3, and 10 mg/kg), CP-456,773 (10 mg/kg), or vehicle.
- Following inhibitor administration, perform sequential intraperitoneal (IP) injections of LPS and ATP to induce peritonitis.
- After a set period, euthanize the animals.
- Collect peritoneal lavage fluid.
- Measure the levels of IL-1β and IL-6 in the peritoneal lavage fluids using ELISA to assess the inhibitory effect of NT-0249 on NLRP3 inflammasome activation.[2]

Acute Lung Injury Model with NT-0249

This protocol details the induction of acute lung injury and the evaluation of NT-0249.[2]

Materials:



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- NT-0249
- Vehicle
- Lipopolysaccharide (LPS)
- ATP
- Lung lavage fluid collection supplies
- ELISA kit for IL-1β

Procedure:

- Treat mice with varying doses of NT-0249 (6 to 30 mg/kg) or vehicle.
- Induce lung injury by administering LPS followed by ATP. Mice treated with LPS alone can serve as a control group.
- Two hours after ATP instillation, euthanize the animals.
- Collect lung lavage fluids.
- Assess the levels of IL-1 β in the lung lavage fluids by ELISA. Near-complete inhibition of IL-1 β was observed at a dose of 30 mg/kg.[2]
- Terminal blood samples can be collected to measure plasma levels of NT-0249.

Diet-Induced Metabolic Abnormalities Model with BAY 11-7082

This protocol outlines a chronic study to assess the effect of BAY 11-7082 on metabolic abnormalities induced by a high-fat, high-fructose diet.[4]

Materials:



- Male C57/BL6 wild-type mice
- NLRP3(-/-) littermates (for comparison)
- Control diet
- High-fat high-fructose diet (HD)
- BAY 11-7082

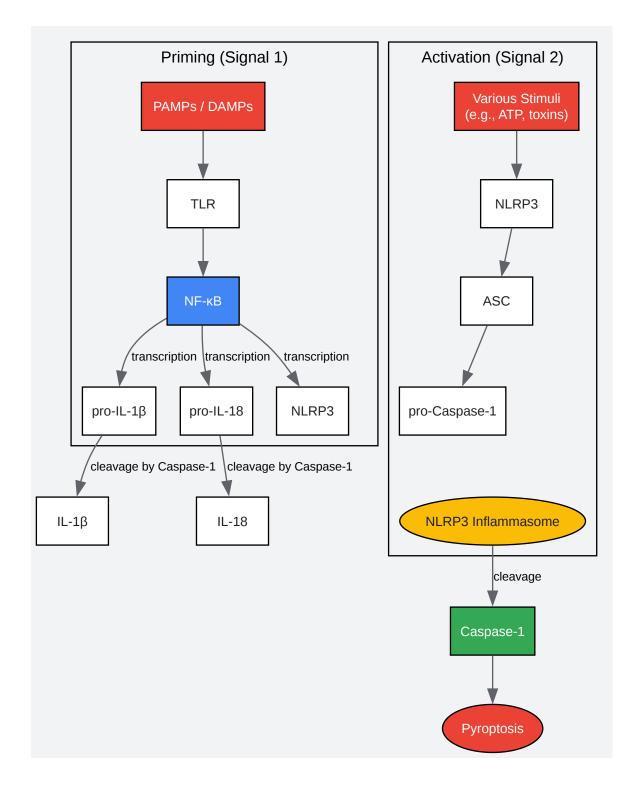
Procedure:

- Divide wild-type mice into two groups: one fed a control diet and one fed a high-fat, high-fructose diet (HD).
- A subgroup of the HD-fed wild-type mice is treated with the NLRP3 inflammasome inhibitor BAY 11-7082.
- Administer BAY 11-7082 at a dose of 3 mg/kg via intraperitoneal (i.p.) injection, five days a
 week for the last 7 weeks of the dietary manipulation.
- At the end of the study period, assess various metabolic parameters such as plasma and hepatic lipids, glucose homeostasis, and renal function to determine the therapeutic effects of NLRP3 inhibition.[4]

Signaling Pathways and Experimental Workflows NLRP3 Inflammasome Activation Pathway

The following diagram illustrates the canonical and non-canonical pathways of NLRP3 inflammasome activation. The NLRP3 inflammasome is a key component of the innate immune system that responds to pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs).[3] Its activation leads to the cleavage of pro-caspase-1 into active caspase-1, which in turn cleaves pro-IL-1 β and pro-IL-18 into their mature, pro-inflammatory forms.





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Caption: NLRP3 inflammasome priming and activation signaling pathway.

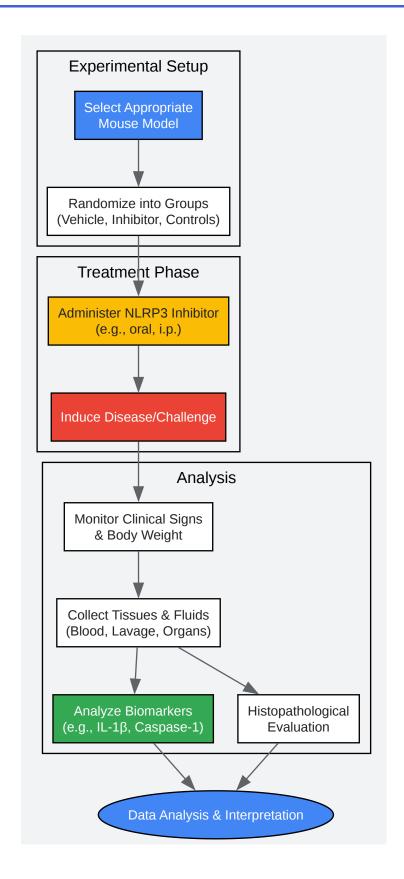




General Experimental Workflow for In Vivo NLRP3 Inhibitor Studies

The diagram below outlines a typical workflow for evaluating the efficacy of an NLRP3 inhibitor in a mouse model of disease.





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Caption: A generalized experimental workflow for in vivo studies of NLRP3 inhibitors.



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